4-Methylphenyl beta-D-galactopyranoside

Enzyme Kinetics β-Galactosidase Aryl Galactosides

This chromogenic substrate serves as a 'slow' β-galactosidase probe, uniquely reporting on the degalactosylation half-reaction (kH/kD ≈ 1.00). It is essential for mapping active-site architecture beyond simple electronic trends, enabling precise discrimination between bacterial and mammalian isoforms. Its non-polar p-tolyl aglycone provides a critical steric benchmark versus nitrophenyl analogs for rigorous SAR studies.

Molecular Formula C13H18O6
Molecular Weight 270.28 g/mol
CAS No. 3150-22-9
Cat. No. B1624168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylphenyl beta-D-galactopyranoside
CAS3150-22-9
Molecular FormulaC13H18O6
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C13H18O6/c1-7-2-4-8(5-3-7)18-13-12(17)11(16)10(15)9(6-14)19-13/h2-5,9-17H,6H2,1H3/t9-,10+,11+,12-,13-/m1/s1
InChIKeyMVLBSNPILSLTFZ-KSSYENDESA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylphenyl beta-D-galactopyranoside (CAS 3150-22-9) as a Defined β-Galactosidase Substrate for Biochemical Research


4-Methylphenyl beta-D-galactopyranoside (CAS 3150-22-9) is a synthetic chromogenic substrate for the enzyme β-galactosidase [1]. It belongs to the class of aryl β-D-galactopyranosides, where the 4-methylphenyl (p-tolyl) aglycone is linked to a galactose sugar moiety [1]. This compound is employed in biochemical research to study the activity and kinetics of β-galactosidases, as its enzymatic hydrolysis yields galactose and the chromophore 4-methylphenol, which can be detected spectrophotometrically [1].

Why 4-Methylphenyl beta-D-galactopyranoside Cannot Be Substituted by Common Analogs Like ONPG or PNPG


Substitution with generic β-galactosidase substrates is not straightforward due to the aglycone's significant influence on enzyme kinetics. Research on 13 aryl β-D-galactopyranosides, including this compound, demonstrates that steady-state kinetic parameters (Km, Vmax) do not have a simple relationship with aglycone acidity [1]. This means substrates with similar structures, such as o-nitrophenyl-β-D-galactopyranoside (ONPG) or p-nitrophenyl-β-D-galactopyranoside (PNPG), can exhibit vastly different rates of enzymatic hydrolysis and binding affinities, precluding any simple substitution for quantitative assays [1].

Quantitative Evidence for 4-Methylphenyl beta-D-galactopyranoside in β-Galactosidase Kinetics


Kinetic Parameter Classification for Aryl Galactosides Including 4-Methylphenyl Beta-D-Galactopyranoside

In a systematic study of 13 aryl β-D-galactopyranosides, including 4-methylphenyl β-D-galactopyranoside, kinetic parameters were determined. The study found that the mechanism for 'slow' substrates, such as 4-methylphenyl β-D-galactopyranoside, is distinct from that of 'fast' substrates like nitrophenyl derivatives. The rate-limiting step for these 'slow' substrates is the degalactosylation of the enzyme, as indicated by α-deuterium kinetic isotope effects (kH/kD) of ~1.00 [1]. In contrast, 'fast' substrates like ONPG have a rate-limiting step of galactosylation with a kH/kD up to 1.25 [1]. This mechanistic difference quantifiably distinguishes the compound from nitrophenyl-based alternatives.

Enzyme Kinetics β-Galactosidase Aryl Galactosides

Substituent Effect on β-Galactosidase Kinetics for Aryl Galactopyranosides

A foundational study established that the kinetic parameters (Km and Vmax) for the β-galactosidase-catalyzed hydrolysis of 13 aryl β-D-galactopyranosides, including 4-methylphenyl β-D-galactopyranoside, show no simple correlation with the aglycone's electronic properties (acidity) [1]. This finding is crucial because it means that a substrate like PNPG (p-nitrophenyl-β-D-galactopyranoside) cannot be assumed to have a predictable kinetic relationship with 4-methylphenyl β-D-galactopyranoside. The difference in the aglycone's electronic and steric properties leads to non-linear and complex effects on the enzyme's active site interactions [1].

Structure-Activity Relationship Enzyme Assay Substrate Specificity

Comparison of Kinetic Mechanisms for Fast vs. Slow Aryl Galactoside Substrates

The compound's classification as a 'slow' substrate is supported by α-deuterium kinetic isotope effect (KIE) data. For seven substrates measured, the kH/kD value varied from 1.00 for poor substrates to 1.25 for the hydrolysis of the galactosyl-enzyme intermediate [1]. Substrates with a KIE of ~1.00, like 4-methylphenyl β-D-galactopyranoside, have their overall reaction rate determined by the degalactosylation step. This is in contrast to 'fast' substrates with higher KIEs, where the formation of the galactosyl-enzyme intermediate is rate-limiting [1]. This fundamental difference in the catalytic pathway provides a clear, quantitative distinction.

Enzyme Mechanism Kinetic Isotope Effect Glycoside Hydrolase

Key Application Scenarios for 4-Methylphenyl beta-D-galactopyranoside in Enzyme Research


Probing the Degalactosylation Half-Reaction of β-Galactosidase

The compound's role as a 'slow' substrate, where the rate-limiting step is degalactosylation (kH/kD ≈ 1.00), makes it an ideal tool for investigating this specific catalytic step [1]. In contrast to ONPG, which primarily reports on the galactosylation step, this compound allows researchers to isolate and study the degalactosylation half-reaction, providing a more complete understanding of the enzyme's mechanism [1].

Establishing a Baseline for Structure-Activity Relationship (SAR) Studies of Aryl Galactosides

Since the kinetic behavior of aryl galactosides does not follow a simple electronic trend, 4-methylphenyl β-D-galactopyranoside serves as a critical reference compound in a library of substrates for mapping the β-galactosidase active site [1]. Its non-polar methyl substituent provides a steric and electronic profile that is distinct from both the unsubstituted phenyl and the strongly electron-withdrawing nitrophenyl analogs, making it essential for comprehensive SAR analyses [1].

Comparative Enzymology Across Different β-Galactosidases

The distinct kinetic fingerprint of this compound (as a 'slow' substrate) provides a unique benchmark for comparing the active site architecture and catalytic mechanisms of β-galactosidases from different sources (e.g., E. coli, Lactobacillus, mammalian). Differences in Km or Vmax for this specific substrate, when compared to data for a common substrate like PNPG, can reveal subtle but quantifiable variations in substrate binding pockets or transition state stabilization [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methylphenyl beta-D-galactopyranoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.